An In-depth Technical Guide to the Synthesis of Desmethyl Rivastigmine-d6 L-Tartrate
An In-depth Technical Guide to the Synthesis of Desmethyl Rivastigmine-d6 L-Tartrate
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a convergent synthetic pathway for Desmethyl Rivastigmine-d6 L-Tartrate. This isotopically labeled derivative of Desmethyl Rivastigmine, a primary metabolite of the Alzheimer's disease therapeutic Rivastigmine, is an essential internal standard for pharmacokinetic and metabolic studies. The synthesis is strategically designed to introduce two separate deuterated methyl (d3) groups, achieving a stable d6-label on the final molecule, identified as (S)-3-[1-(methyl-d3-amino)ethyl]phenyl N-ethyl-N-(methyl-d3)carbamate. This guide details the rationale behind the synthetic strategy, including the preparation of key chiral and deuterated intermediates, and provides robust, step-by-step protocols for each critical transformation. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental choices and process optimization.
Introduction and Strategic Overview
Rivastigmine is a well-established acetyl- and butyrylcholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. Its primary active metabolite, Desmethyl Rivastigmine (NAP 226-90), results from the N-demethylation of the dimethylaminoethyl side chain. To accurately quantify the parent drug and its metabolite in biological matrices, stable isotopically labeled internal standards are indispensable.
This guide delineates a robust synthetic route to Desmethyl Rivastigmine-d6 L-Tartrate. The "d6" designation refers to the incorporation of six deuterium atoms. Our proposed strategy achieves this by introducing two separate methyl-d3 groups: one on the side-chain amine and the other on the carbamate nitrogen. This approach ensures high isotopic purity and stability, which are critical for its application in mass spectrometry-based bioanalysis.
The overall synthetic strategy is convergent, involving the independent synthesis of two key building blocks: the chiral amino phenol core, (S)-3-(1-aminoethyl)phenol , and a deuterated carbamoylating agent, N-ethyl-N-(methyl-d3)carbamoyl chloride . These intermediates are then combined in a stepwise fashion to construct the target molecule.
Retrosynthetic Analysis
The retrosynthetic analysis reveals the key disconnections and the strategic intermediates required for the synthesis. The final tartrate salt is formed from the free base, which is disconnected at the carbamate ester bond. This reveals the deuterated amino phenol and the deuterated carbamoyl chloride. The deuterated amino phenol is further simplified to the chiral primary amine and a deuterated methyl source.
Caption: Retrosynthetic analysis of Desmethyl Rivastigmine-d6 L-Tartrate.
Synthesis of Key Intermediates
Part A: Synthesis of (S)-3-(1-aminoethyl)phenol
The synthesis of the chiral core, (S)-3-(1-aminoethyl)phenol, is a critical step that establishes the stereochemistry of the final product. While several methods exist, including the asymmetric reduction of 3'-hydroxyacetophenone[1][2][3][4], a robust and scalable approach involves the resolution of the racemic amine using a chiral acid.
Rationale: Classical resolution is often preferred in process chemistry due to its reliability and cost-effectiveness. L-(+)-tartaric acid is an effective resolving agent for this class of compounds, selectively crystallizing with one of the enantiomers.[5]
Experimental Protocol: Resolution of (±)-1-(3-hydroxyphenyl)ethylamine
-
Preparation of Racemic Amine: Racemic 1-(3-hydroxyphenyl)ethylamine can be synthesized from 3'-hydroxyacetophenone via reductive amination.[6][7]
-
Diastereomeric Salt Formation:
-
Dissolve racemic 1-(3-hydroxyphenyl)ethylamine (1.0 eq.) in a suitable solvent, such as a mixture of methanol and water.
-
Add a solution of L-(+)-tartaric acid (0.5-1.0 eq.) in the same solvent system. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency of the resolution.[5]
-
Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be required to maximize the yield of the diastereomeric salt.
-
Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Suspend the diastereomeric salt in water.
-
Add a base, such as aqueous sodium hydroxide or ammonia, until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the (S)-3-(1-aminoethyl)phenol into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.[8]
-
The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
-
Part B: Synthesis of N-ethyl-N-(methyl-d3)carbamoyl chloride
This deuterated reagent is synthesized in a two-step process starting from commercially available ethylamine.
Rationale: The synthesis of carbamoyl chlorides is typically achieved by reacting a secondary amine with phosgene or a safer equivalent like triphosgene.[9][10][11][12][13][14] The required deuterated secondary amine can be prepared by methylation of ethylamine.
Experimental Protocol: Synthesis of N-ethyl-N-(methyl-d3)amine and its Carbamoyl Chloride
-
Synthesis of N-ethyl-N-(methyl-d3)amine:
-
A common method for N-methylation involves reacting the primary amine with a methylating agent.[15][16] To achieve mono-methylation and introduce the deuterium label, ethylamine can be reacted with deuterated methyl iodide (CD3I) under controlled conditions.[17]
-
Alternatively, a more controlled synthesis can be achieved by first protecting the ethylamine, for example as an N-benzylidene derivative, followed by methylation with CD3I and subsequent hydrolysis.[15]
-
-
Synthesis of N-ethyl-N-(methyl-d3)carbamoyl chloride:
-
Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve N-ethyl-N-(methyl-d3)amine (1.0 eq.) in an inert, anhydrous solvent such as toluene or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of triphosgene (a safer solid equivalent of phosgene, ~0.4 eq.) in the same solvent. The reaction is typically run in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[13]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
The reaction mixture containing the N-ethyl-N-(methyl-d3)carbamoyl chloride can often be used directly in the next step after filtration of any precipitated salts, or it can be purified by vacuum distillation.
-
Convergent Synthesis and Final Salt Formation
With the key intermediates in hand, the final steps involve assembling the molecule and preparing the L-tartrate salt.
Caption: Overall workflow for the convergent synthesis of the target molecule.
Step 1: N-monomethylation-d3 of (S)-3-(1-aminoethyl)phenol
Rationale: Selective mono-N-methylation of a primary amine can be challenging as over-methylation to the tertiary amine is a common side reaction.[16][18] This can be controlled by using a 1:1 stoichiometry of the amine to the methylating agent and carefully selecting the reaction conditions. Using a mild base and a suitable solvent helps to control the reactivity.[19][20][21]
Experimental Protocol:
-
Dissolve (S)-3-(1-aminoethyl)phenol (1.0 eq.) in a polar aprotic solvent such as acetone or acetonitrile.
-
Add a mild base, such as potassium carbonate (K2CO3, ~1.5 eq.), to the suspension.
-
Add deuterated methyl iodide (CD3I, ~1.0-1.1 eq.) dropwise at room temperature.
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product, (S)-3-[1-(methyl-d3-amino)ethyl]phenol, can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Carbamoylation
Rationale: The formation of the carbamate ester is achieved by the reaction of the phenolic hydroxyl group with the synthesized deuterated carbamoyl chloride.[22][23][24] This reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. Strong bases like sodium hydride (NaH) are effective for this transformation.[25] Alternatively, Lewis acid catalysis can also be employed.[26][27]
Experimental Protocol:
-
Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend sodium hydride (60% dispersion in mineral oil, ~1.2 eq.) in an anhydrous aprotic solvent such as toluene or THF under an inert atmosphere.
-
Add a solution of (S)-3-[1-(methyl-d3-amino)ethyl]phenol (1.0 eq.) in the same solvent dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for about 30-60 minutes to ensure complete formation of the sodium phenoxide.
-
Add the solution of N-ethyl-N-(methyl-d3)carbamoyl chloride (~1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture for several hours until completion. The reaction progress can be monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or isopropanol.
-
Perform an aqueous workup: dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude free base of Desmethyl Rivastigmine-d6 can be purified by silica gel column chromatography.
Step 3: L-Tartrate Salt Formation
Rationale: The final step is the formation of a stable, crystalline salt to improve the handling and stability of the final compound. L-(+)-tartaric acid is chosen to form the hydrogen tartrate salt with the basic side-chain amine.[28][29][30] The choice of solvent is critical for obtaining a high-quality crystalline product.[25]
Experimental Protocol:
-
Dissolve the purified Desmethyl Rivastigmine-d6 free base (1.0 eq.) in a suitable alcohol, such as anhydrous ethanol, with gentle warming.
-
In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq.) in the minimum amount of hot ethanol.
-
Add the tartaric acid solution to the free base solution while stirring.
-
To induce precipitation, an anti-solvent such as ethyl acetate can be slowly added to the solution until it becomes cloudy.[25]
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (e.g., at 4 °C) for several hours or overnight to complete the crystallization.
-
Collect the white crystalline product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Data Summary and Characterization
The identity, purity, and isotopic incorporation of the final product and key intermediates should be confirmed using standard analytical techniques.
| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Expected Key ¹H NMR Signals (δ, ppm) | Expected MS (ESI+) [M+H]⁺ |
| (S)-3-(1-aminoethyl)phenol | C₈H₁₁NO | 137.18 | Aromatic protons (6.6-7.2), CH (quartet, ~4.0), CH₃ (doublet, ~1.3) | 138.1 |
| Desmethyl Rivastigmine-d6 (Free Base) | C₁₄H₁₆D₆N₂O₂ | 256.38 | Aromatic protons (6.9-7.3), N-CH₂ (quartet, ~3.4), N-CH₂-CH₃ (triplet, ~1.2), side-chain CH (quartet, ~3.5) | 257.4 |
| Desmethyl Rivastigmine-d6 L-Tartrate | C₁₈H₂₂D₆N₂O₈ | 406.45 | Includes signals from the free base plus tartrate CH signals (~4.4) | 257.4 (free base) |
Conclusion
The synthetic route detailed in this guide provides a robust and logical pathway for the preparation of Desmethyl Rivastigmine-d6 L-Tartrate. By employing a convergent strategy, this method allows for the efficient and controlled introduction of the chiral center and the stable deuterium labels. The provided protocols are based on established chemical transformations and offer a solid foundation for researchers and scientists requiring this essential analytical standard for drug metabolism and pharmacokinetic studies. Adherence to proper laboratory safety practices, particularly when handling hazardous reagents like phosgene equivalents and sodium hydride, is paramount.
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